molecular formula C32H52O3 B12085693 Ethyl (3beta)-3-hydroxyolean-12-en-28-oate

Ethyl (3beta)-3-hydroxyolean-12-en-28-oate

Cat. No.: B12085693
M. Wt: 484.8 g/mol
InChI Key: UKKGRXNQLZCZEJ-UHFFFAOYSA-N
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Description

Ethyl (3beta)-3-hydroxyolean-12-en-28-oate is a naturally occurring triterpenoid compound. It is derived from oleanolic acid, which is found in various plants, including olive oil, garlic, and certain medicinal herbs. This compound has garnered significant interest due to its potential therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (3beta)-3-hydroxyolean-12-en-28-oate typically involves the esterification of oleanolic acid. One common method is the reaction of oleanolic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. This process yields this compound as the primary product.

Industrial Production Methods

Industrial production of this compound often employs similar esterification techniques but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3beta)-3-hydroxyolean-12-en-28-oate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of primary or secondary alcohols.

    Substitution: Formation of amides, esters, or ethers depending on the nucleophile used.

Scientific Research Applications

Ethyl (3beta)-3-hydroxyolean-12-en-28-oate has a wide range of applications in scientific research:

    Chemistry: Used as a starting material for the synthesis of various triterpenoid derivatives.

    Biology: Studied for its role in modulating biological pathways and its potential as a bioactive compound.

    Medicine: Investigated for its therapeutic properties, including anti-inflammatory, anti-cancer, and hepatoprotective effects.

    Industry: Utilized in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.

Mechanism of Action

The mechanism of action of Ethyl (3beta)-3-hydroxyolean-12-en-28-oate involves its interaction with various molecular targets and pathways:

    Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes such as COX-2.

    Anti-cancer: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.

    Hepatoprotective: Enhances the antioxidant defense system and reduces oxidative stress in liver cells.

Comparison with Similar Compounds

Ethyl (3beta)-3-hydroxyolean-12-en-28-oate is compared with other similar triterpenoid compounds, such as:

    Oleanolic Acid: The parent compound from which this compound is derived. It shares similar bioactive properties but differs in its esterified form.

    Ursolic Acid: Another triterpenoid with similar anti-inflammatory and anti-cancer properties but differs in its molecular structure.

    Betulinic Acid: Known for its anti-cancer properties, it has a different mechanism of action compared to this compound.

This compound stands out due to its unique esterified structure, which may enhance its bioavailability and therapeutic efficacy compared to its non-esterified counterparts.

Properties

IUPAC Name

ethyl 10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H52O3/c1-9-35-26(34)32-18-16-27(2,3)20-22(32)21-10-11-24-29(6)14-13-25(33)28(4,5)23(29)12-15-31(24,8)30(21,7)17-19-32/h10,22-25,33H,9,11-20H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKKGRXNQLZCZEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CCC(CC1C3=CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H52O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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